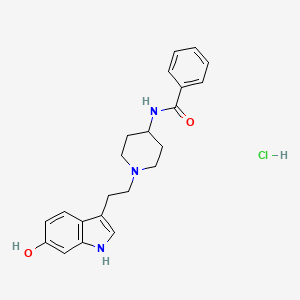
6-Hydroxyindoramin Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxyindoramin Hydrochloride is a potent inhibitor of tumor growth and proliferation. It is derived from Chinese medicinal plants and has shown promising results in the treatment of various types of cancer . This compound induces apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of certain kinases involved in cell cycle regulation and protein synthesis .
Preparation Methods
The synthesis of 6-Hydroxyindoramin Hydrochloride involves several steps. The compound is typically synthesized through a series of organic reactions, starting with the appropriate indole derivative. The synthetic route includes:
Step 1: Formation of the indole core through cyclization reactions.
Step 2: Introduction of the hydroxy group at the 6-position of the indole ring.
Step 3: Coupling with piperidine derivatives to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
6-Hydroxyindoramin Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides.
Scientific Research Applications
6-Hydroxyindoramin Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Mechanism of Action
The mechanism of action of 6-Hydroxyindoramin Hydrochloride involves the inhibition of specific kinases that regulate the cell cycle and protein synthesis. By inhibiting these kinases, the compound induces apoptosis in cancer cells. The molecular targets include various kinases involved in cell signaling pathways, and the pathways affected include those related to cell growth, proliferation, and survival .
Comparison with Similar Compounds
6-Hydroxyindoramin Hydrochloride is unique in its potent anticancer properties and its ability to induce apoptosis in cancer cells. Similar compounds include:
Indoramin: A related compound with similar structural features but different pharmacological properties.
Hydroxyindoles: A class of compounds with hydroxy groups on the indole ring, used in various biological and medicinal applications.
Kinase Inhibitors: A broad category of compounds that inhibit kinase activity, used in cancer treatment and other therapeutic areas.
Properties
Molecular Formula |
C22H26ClN3O2 |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
N-[1-[2-(6-hydroxy-1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C22H25N3O2.ClH/c26-19-6-7-20-17(15-23-21(20)14-19)8-11-25-12-9-18(10-13-25)24-22(27)16-4-2-1-3-5-16;/h1-7,14-15,18,23,26H,8-13H2,(H,24,27);1H |
InChI Key |
IAEUXSQJVFNSQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=C3C=CC(=C4)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















